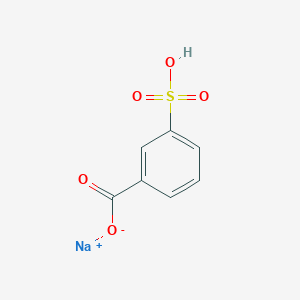

3-磺基苯甲酸钠

概述

描述

Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.

科学研究应用

Sodium 3-sulfobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of ionic liquids and coordination complexes.

Biology: Employed in the preparation of biomaterials and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

作用机制

Target of Action

Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .

Pharmacokinetics

Result of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.

准备方法

Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of sodium 3-sulfobenzoate involves continuous sulfonation processes where benzoic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: Sodium 3-sulfobenzoate can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to its corresponding sulfonic acid under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 3-sulfobenzoic acid.

Substitution: Various sulfonated aromatic compounds.

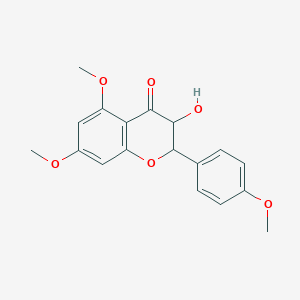

相似化合物的比较

- Sodium 4-sulfobenzoate

- Sodium 5-sulfobenzoate

- Sodium 2-sulfobenzoate

Comparison: Sodium 3-sulfobenzoate is unique due to the position of the sulfonic acid group on the benzene ring, which influences its reactivity and solubility. Compared to its isomers, sodium 3-sulfobenzoate has distinct chemical properties that make it more suitable for specific applications, such as in the synthesis of coordination complexes and ionic liquids.

属性

CAS 编号 |

17625-03-5 |

|---|---|

分子式 |

C7H5NaO5S |

分子量 |

224.17 g/mol |

IUPAC 名称 |

sodium;3-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI 键 |

KQHKITXZJDOIOD-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

手性 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |

Key on ui other cas no. |

17625-03-5 |

物理描述 |

White crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

同义词 |

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |

产品来源 |

United States |

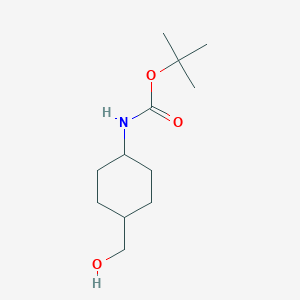

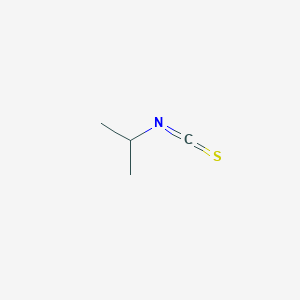

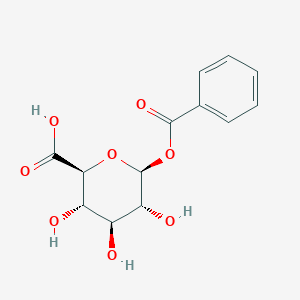

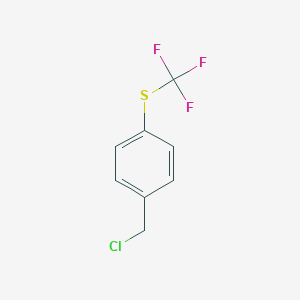

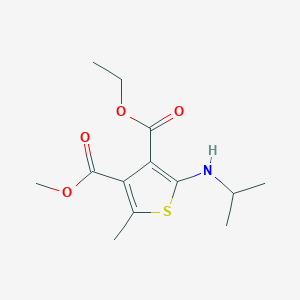

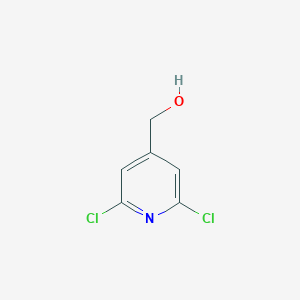

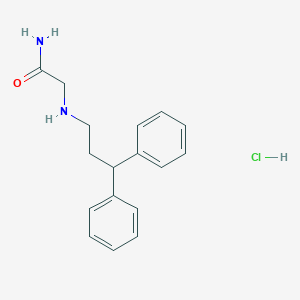

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?

A1: Research has investigated the solubility of Sodium 3-sulfobenzoate in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.

Q2: Can Sodium 3-sulfobenzoate be used in material science applications?

A2: Yes, Sodium 3-sulfobenzoate has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B31473.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)